Cas no 1123-40-6 (4,4-dimethylpiperidine-2,6-dione)
4,4-dimethylpiperidine-2,6-dione Chemical and Physical Properties
Names and Identifiers
-
- 4,4-Dimethylpiperidine-2,6-dione
- 3,3-Dimethylglutarimide
- 3.3-Dimethylglutarimide
- 4,4-Dimethyl-2,6-piperidinedione
- 2,6-Piperidinedione, 4,4-dimethyl-
- GLUTARIMIDE, 3,3-DIMETHYL-
- beta,beta-Dimethylglutarimide
- 3,3-dimethyl-glutarimide
- 5S2HK9A9UM
- YUJCWMGBRDBPDL-UHFFFAOYSA-N
- .beta.,.beta.-Dimethylglutarimide
- NSC58194
- 4,6-piperidinedione
- Glutarimide,3-dimethyl-
- 2, 4,4-dimethyl-
- 3,3-Dimethyl glutarimide
- NCIOpen2_002161
- S
- J-002755
- UNII-5S2HK9A9UM
- CS-W022042
- NS00023627
- MFCD00006671
- SB12741
- DTXSID7074454
- A802555
- D1324
- 4 pound not4-Dimethylpiperidine-2 pound not6-dione
- 4,4-dimethyl-piperidine-2,6-dione
- FT-0614081
- STR01447
- AKOS003234737
- AMY3786
- BRN 0111981
- SY047201
- BAA12340
- EN300-65477
- NSC-58194
- P10020
- SCHEMBL1352364
- 3,3-Dimethylglutarimide, 99%
- Z57475062
- NSC 58194
- 1123-40-6
- NSC99206
- InChI=1/C7H11NO2/c1-7(2)3-5(9)8-6(10)4-7/h3-4H2,1-2H3,(H,8,9,10
- EINECS 214-373-4
- NSC-99206
- DB-041079
- 4,4-dimethylglutarimide
- 2,6-Piperidinedione, 4,4-dimethyl-(9CI)
- DTXCID1033294
- 4,4-dimethylpiperidine-2,6-dione
-
- MDL: MFCD00006671
- Inchi: 1S/C7H11NO2/c1-7(2)3-5(9)8-6(10)4-7/h3-4H2,1-2H3,(H,8,9,10)
- InChI Key: YUJCWMGBRDBPDL-UHFFFAOYSA-N
- SMILES: O=C1CC(C)(C)CC(N1)=O
- BRN: 0111981
Computed Properties
- Exact Mass: 141.07900
- Monoisotopic Mass: 141.078979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 0.2
- Topological Polar Surface Area: 46.2
Experimental Properties
- Color/Form: solid
- Density: 1.1522 (rough estimate)
- Melting Point: 145.0 to 148.0 deg-C
- Boiling Point: 258.21°C (rough estimate)
- Flash Point: 125.3 °C
- Refractive Index: 1.5026 (estimate)
- Water Partition Coefficient: Soluble in water.
- PSA: 46.17000
- LogP: 0.77800
- FEMA: 3251
- Solubility: Not determined
4,4-dimethylpiperidine-2,6-dione Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:2811
- WGK Germany:2
- Hazard Category Code: 22-36/37/38-43
- Safety Instruction: S26-S36/37
- RTECS:MA4348000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
- Packing Group:III
- Safety Term:6.1(b)
- Packing Group:III
- Hazard Level:6.1(b)
4,4-dimethylpiperidine-2,6-dione Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4,4-dimethylpiperidine-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D848863-1g |
4,4-Dimethylpiperidine-2,6-dione |
1123-40-6 | 98% | 1g |
35.10 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D160008-25G |
4,4-dimethylpiperidine-2,6-dione |
1123-40-6 | 25g |
¥1067.68 | 2023-11-13 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06969-50g |
4,4-dimethylpiperidine-2,6-dione |
1123-40-6 | 95% | 50g |
$300 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1324-10g |
4,4-dimethylpiperidine-2,6-dione |
1123-40-6 | 95.0%(N) | 10g |
¥520.0 | 2022-05-30 | |
| TRC | D460095-50mg |
4,4-Dimethylpiperidine-2,6-dione |
1123-40-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D460095-100mg |
4,4-Dimethylpiperidine-2,6-dione |
1123-40-6 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D460095-500mg |
4,4-Dimethylpiperidine-2,6-dione |
1123-40-6 | 500mg |
$ 80.00 | 2022-06-05 | ||
| Apollo Scientific | OR30387-10g |
4,4-Dimethylpiperidine-2,6-dione |
1123-40-6 | 98% | 10g |
£52.00 | 2024-05-25 | |
| Apollo Scientific | OR30387-25g |
4,4-Dimethylpiperidine-2,6-dione |
1123-40-6 | 98% | 25g |
£118.00 | 2024-05-25 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1324-10G |
3,3-Dimethylglutarimide |
1123-40-6 | >95.0%(N) | 10g |
¥355.00 | 2024-04-18 |
4,4-dimethylpiperidine-2,6-dione Suppliers
4,4-dimethylpiperidine-2,6-dione Related Literature
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1. Flash photolysis of N-bromo-3,3-dimethylglutarimide: detection of the imidyl radicalRoderick W. Yip,Yuan L. Chow,Carol Beddard J. Chem. Soc. Chem. Commun. 1981 955
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2. Absolute rate constants for abstraction of chlorine from three chlorinating agents by alkyl radicalsJames M. Tanko,Joseph F. Blackert J. Chem. Soc. Perkin Trans. 2 1996 1775
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ángel Martín Pendás,Evelio Francisco,Dimas Suárez,Aurora Costales,Natalia Díaz,Julen Munárriz,Tomás Rocha-Rinza,José Manuel Guevara-Vela Phys. Chem. Chem. Phys. 2023 25 10231
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Adam Kwiatkowski,Izabela Grela,Borys O?mia?owski New J. Chem. 2017 41 1073
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Michael C. Young,Erica Liew,Jonathan Ashby,Kelsi E. McCoy,Richard J. Hooley Chem. Commun. 2013 49 6331
Additional information on 4,4-dimethylpiperidine-2,6-dione
Professional Introduction to 4,4-dimethylpiperidine-2,6-dione (CAS No. 1123-40-6)
4,4-dimethylpiperidine-2,6-dione, identified by the Chemical Abstracts Service number 1123-40-6, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and organic synthesis. This bidentate nitrogen-containing compound features a piperidine core with two carbonyl groups at the 2 and 6 positions, making it a versatile intermediate in the development of various bioactive molecules. Its unique structural framework allows for diverse functionalization, enabling its application in synthesizing complex pharmacophores.
The compound’s molecular structure, characterized by a rigid piperidine ring substituted with two methyl groups and acetyl groups at the 2 and 6 positions, contributes to its stability and reactivity under various chemical conditions. This stability is particularly advantageous in multi-step synthetic pathways where intermediates must withstand harsh reaction environments. The presence of electron-withdrawing carbonyl groups enhances its participation in nucleophilic addition reactions, making it a valuable building block for constructing more intricate molecular architectures.
In recent years, 4,4-dimethylpiperidine-2,6-dione has been extensively studied for its potential applications in medicinal chemistry. Its ability to act as a chelating agent has opened doors for the development of novel metal-organic frameworks (MOFs) and coordination complexes with therapeutic implications. These complexes have shown promise in targeted drug delivery systems, where the chelating properties of the compound can selectively bind to metal ions for therapeutic purposes.
One of the most compelling aspects of 4,4-dimethylpiperidine-2,6-dione is its role as a precursor in the synthesis of biologically active heterocycles. Researchers have leveraged its structural motif to develop derivatives with enhanced pharmacological properties. For instance, modifications at the 2 and 6 positions have led to compounds with significant antimicrobial and anti-inflammatory activities. These derivatives have been evaluated in preclinical studies, demonstrating potential as lead compounds for further drug development.
The compound’s reactivity also makes it an attractive candidate for catalytic applications. In particular, its ability to participate in condensation reactions has been exploited in the synthesis of Schiff bases and other nitrogen-containing heterocycles. These reactions are crucial in pharmaceutical manufacturing, as they allow for the rapid construction of complex molecular frameworks with desired biological activities. The efficiency and selectivity of these reactions have been further enhanced by employing 4,4-dimethylpiperidine-2,6-dione as an intermediate.
Recent advancements in computational chemistry have also highlighted the importance of 4,4-dimethylpiperidine-2,6-dione in drug design. Molecular modeling studies have revealed its potential as a scaffold for designing molecules with improved binding affinity to biological targets. These studies have provided valuable insights into optimizing the compound’s structure for enhanced pharmacokinetic properties, such as solubility and metabolic stability. Such findings are critical for translating laboratory discoveries into viable therapeutic agents.
The industrial significance of 4,4-dimethylpiperidine-2,6-dione cannot be overstated. Its synthesis has been refined to achieve high yields and purity levels suitable for large-scale pharmaceutical production. Continuous improvements in synthetic methodologies have reduced costs and environmental impact while maintaining or improving product quality. These advancements have made it more feasible to incorporate this compound into industrial processes for manufacturing high-value pharmaceuticals.
Moreover, the versatility of 4,4-dimethylpiperidine-2,6-dione extends beyond pharmaceutical applications. It has found utility in materials science as a precursor for high-performance polymers and coatings. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical strength, making it valuable for demanding industrial applications. Such interdisciplinary uses underscore its broad appeal across multiple scientific domains.
As research continues to uncover new applications for 4,4-dimethylpiperidine-2,6-dione, collaborations between academia and industry are becoming increasingly vital. These partnerships facilitate the rapid translation of laboratory findings into commercial products while fostering innovation through shared expertise and resources. The ongoing exploration of this compound’s potential is likely to yield further breakthroughs that will shape future developments in chemistry and medicine.
In conclusion,4,4-dimethylpiperidine-2,6-dione (CAS No. 1123-40-6) represents a cornerstone molecule in modern chemical research with far-reaching implications across multiple disciplines. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop novel bioactive molecules. As our understanding of its properties expands through continued investigation, this compound promises to remain at the forefront of scientific discovery well into the future.
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